(S)-tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17583225
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C10H15NO4 |
---|---|
Molecular Weight | 213.23 g/mol |
IUPAC Name | tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3/t7-/m0/s1 |
Standard InChI Key | OACIOAKQHBCLAL-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C=O |
Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O |
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 213.23 g/mol. Its IUPAC name, tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate, reflects the stereochemistry at the 2-position (S-configuration) and the presence of a Boc-protected amine (Figure 1). The pyrrolidine ring is substituted with a formyl group at C2 and a ketone at C5, rendering it a versatile scaffold for further functionalization.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅NO₄ | |
Molecular Weight | 213.23 g/mol | |
IUPAC Name | tert-butyl (2S)-2-formyl-5-oxopyrrolidine-1-carboxylate | |
Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1=O)C=O | |
Isomeric SMILES | CC(C)(C)OC(=O)N1C@@HC=O |
The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the pyrrolidine nitrogen, preventing unwanted side reactions during synthesis. The formyl group at C2 participates in nucleophilic additions and condensations, while the 5-keto group offers sites for reduction or enolate formation.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ ~9.6 ppm, singlet) and the keto carbonyl (δ ~207 ppm in ¹³C NMR). X-ray crystallography of related pyrrolidine derivatives confirms the chair-like conformation of the ring, stabilized by intramolecular hydrogen bonding between the formyl oxygen and the Boc carbonyl .
Synthesis and Manufacturing
Traditional Methods
The synthesis typically begins with L-proline or its derivatives. A representative pathway involves:
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Boc Protection: Treating pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to install the Boc group.
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Oxidation: Introducing the 5-keto group via oxidation of the corresponding alcohol using Jones reagent or pyridinium chlorochromate (PCC) .
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Formylation: The C2 hydroxymethyl group (present in intermediates such as tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate ) is oxidized to a formyl group using Dess-Martin periodinane or Swern oxidation.
Key Reaction:
Recent Advances
Recent patents describe innovative routes using enzymatic resolution to enhance enantiomeric excess. For example, lipase-mediated acetylation of racemic intermediates achieves >99% ee for the S-enantiomer . Flow chemistry techniques have also reduced reaction times from hours to minutes by optimizing temperature and catalyst loading .
Reactivity and Functional Group Transformations
The compound’s reactivity is dominated by its formyl and keto groups:
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Formyl Group: Undergoes condensation with amines to form Schiff bases, a key step in synthesizing imine-based catalysts. For example:
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Keto Group: Participates in Knorr pyrrole synthesis when treated with activated methylene compounds, enabling access to polycyclic architectures .
Applications in Pharmaceutical Research
Drug Intermediate
The compound is a precursor to β-lactamase inhibitors and proteasome modulators. Its formyl group facilitates cross-coupling reactions with aryl halides, yielding biaryl derivatives with enhanced bioactivity.
Bioconjugation
In antibody-drug conjugates (ADCs), the formyl group reacts selectively with hydrazine-functionalized antibodies, enabling precise payload attachment . This strategy minimizes off-target effects in cancer therapy.
Comparison with Related Pyrrolidine Derivatives
Silyl-Protected Derivatives
Silyl ether derivatives (e.g., tert-butyldiphenylsilyl-protected analogs) exhibit enhanced lipophilicity, improving blood-brain barrier penetration in neuropharmaceuticals .
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